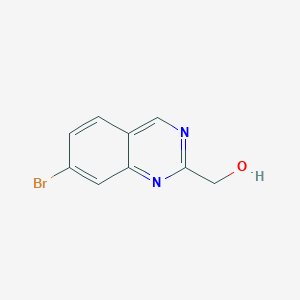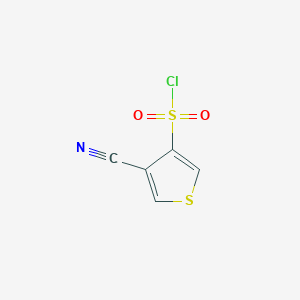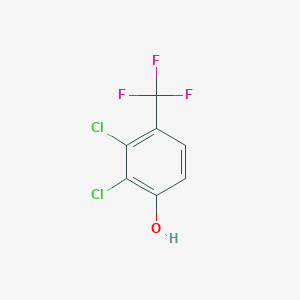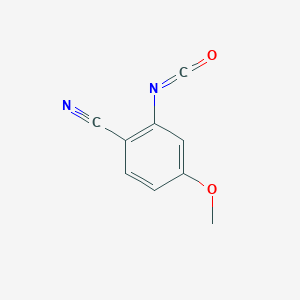
(7-Bromoquinazolin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Bromoquinazolin-2-yl)methanol is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. The molecular formula of this compound is C9H7BrN2O, and it has a molecular weight of 239.1 g/mol.
Vorbereitungsmethoden
The synthesis of (7-Bromoquinazolin-2-yl)methanol typically involves several steps One common method starts with the bromination of quinazoline derivatives The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agentsThe reaction conditions for this step may involve the use of methanol and a base such as sodium hydroxide or potassium carbonate .
Analyse Chemischer Reaktionen
(7-Bromoquinazolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Medicine: Research has indicated that quinazoline derivatives, including (7-Bromoquinazolin-2-yl)methanol, may have anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (7-Bromoquinazolin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of the adenosine A2A receptor, which is involved in various physiological processes, including inflammation and immune response. By binding to this receptor, this compound can modulate its activity and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
(7-Bromoquinazolin-2-yl)methanol can be compared with other quinazoline derivatives, such as:
6-Bromoquinazolin-2-yl)methanol: Similar in structure but with the bromine atom at the 6-position instead of the 7-position.
Quinazolin-2-yl)methanol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
Thiazoloquinazoline: Contains a thiazole ring fused to the quinazoline ring, offering different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H7BrN2O |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
(7-bromoquinazolin-2-yl)methanol |
InChI |
InChI=1S/C9H7BrN2O/c10-7-2-1-6-4-11-9(5-13)12-8(6)3-7/h1-4,13H,5H2 |
InChI-Schlüssel |
CQPDSVRECGHOMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(N=C2C=C1Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)

![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B13521930.png)





![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
